molecular formula C19H23ClN2 B8230748 1H-Imidazolium, 1,3-bis[(1R)-1-phenylethyl]-, chloride CAS No. 186354-46-1

1H-Imidazolium, 1,3-bis[(1R)-1-phenylethyl]-, chloride

Cat. No. B8230748
M. Wt: 314.9 g/mol
InChI Key: HUZKVSNKWHUMOW-GBNZRNLASA-N
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Description

1H-Imidazolium, 1,3-bis[(1R)-1-phenylethyl]-, chloride is a type of imidazolium-based ionic liquid . It’s part of a broader class of compounds known as ionic liquids, which have been gaining attention due to their unique physical, chemical, and biological properties .


Chemical Reactions Analysis

While specific chemical reactions involving 1H-Imidazolium, 1,3-bis[(1R)-1-phenylethyl]-, chloride were not found, imidazolium-based ionic liquids are known to participate in a variety of chemical reactions. They can act as solvents and catalysts in organic reactions, and their properties can be tuned by modifying the cation or anion .


Physical And Chemical Properties Analysis

The melting point of 1H-Imidazolium, 1,3-bis[(1R)-1-phenylethyl]-, chloride is reported to be 199 °C .

Safety And Hazards

This compound is classified under GHS07, indicating that it may cause skin irritation or serious eye irritation . As with all chemicals, it should be handled with appropriate safety precautions.

properties

IUPAC Name

1,3-bis[(1R)-1-phenylethyl]-1,2-dihydroimidazol-1-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2.ClH/c1-16(18-9-5-3-6-10-18)20-13-14-21(15-20)17(2)19-11-7-4-8-12-19;/h3-14,16-17H,15H2,1-2H3;1H/t16-,17-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZKVSNKWHUMOW-GBNZRNLASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)[NH+]2CN(C=C2)C(C)C3=CC=CC=C3.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)[NH+]2CN(C=C2)[C@H](C)C3=CC=CC=C3.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20777924
Record name 1,3-Bis[(1R)-1-phenylethyl]-2,3-dihydro-1H-imidazol-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20777924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Imidazolium, 1,3-bis[(1R)-1-phenylethyl]-, chloride

CAS RN

186354-46-1
Record name 1,3-Bis[(1R)-1-phenylethyl]-2,3-dihydro-1H-imidazol-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20777924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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